1-Chloro-2,4,6-trifluorobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHTJBTOGQIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371514 | |

| Record name | 2-chloro-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-40-3 | |

| Record name | 2-chloro-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-2,4,6-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Features and Electronic Properties in Research Contexts

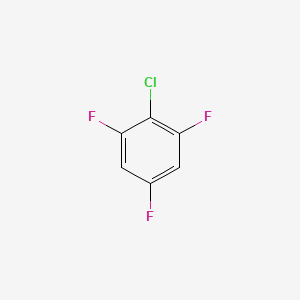

The specific arrangement of halogen atoms on the benzene (B151609) ring of 1-Chloro-2,4,6-trifluorobenzene imparts distinct properties that are a subject of research. The molecule consists of a central benzene ring to which one chlorine atom and three fluorine atoms are attached at specific positions. This substitution pattern leads to a unique interplay of steric and electronic effects.

The electronic properties of this compound are largely dictated by the high electronegativity of the fluorine atoms and the chlorine atom. This results in a significant inductive electron-withdrawing effect from the aromatic ring. Research has utilized computational methods, such as Density Functional Theory (DFT), to investigate the electronic structure of halogenated benzenes. rsc.org These studies help in understanding the distribution of electron density within the molecule and predicting its reactivity in various chemical transformations.

Historical Overview of Research on Halogenated Benzenes and Trifluorobenzenes

The study of halogenated benzenes has a rich history, driven by their wide range of applications, from industrial solvents to intermediates in the synthesis of pharmaceuticals and agrochemicals. Early research in the mid-20th century focused on understanding the fundamental reactions of these compounds, such as nucleophilic aromatic substitution. The introduction of multiple halogen atoms, particularly fluorine, led to the exploration of polyhalogenated systems with unique reactivity and stability.

The synthesis of 1-Chloro-2,4,6-trifluorobenzene was first reported as part of systematic investigations into halogenated aromatic compounds. One of the initial documented methods involved the decarboxylation of 5-chloro-2,4,6-trifluoroisophthalic acid. This process, when carried out in N,N-dimethylformamide at elevated temperatures, yielded the desired product with high efficiency.

Further advancements in synthetic methodologies, such as the Schiemann reaction and other diazotization-based transformations, have provided alternative routes to trifluorobenzene derivatives. For instance, processes have been developed for preparing 1,2,4-trifluorobenzene (B1293510) from 2,4-difluoroaniline (B146603) via the thermal decomposition of the corresponding diazonium salt. google.com These historical developments in synthetic chemistry have been crucial for making a wide array of specifically substituted halogenated benzenes, including this compound, accessible for research purposes.

Scope and Significance of 1 Chloro 2,4,6 Trifluorobenzene Research

Contemporary Approaches to the Synthesis of this compound

The preparation of this compound is achieved through precise chemical transformations that leverage the electronic properties of the fluorinated aromatic ring. The primary routes involve the strategic introduction of either a chloro or a fluoro substituent onto a pre-functionalized benzene (B151609) core.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgbyjus.com Unlike typical nucleophilic substitutions, the SNAr mechanism does not proceed via SN1 or SN2 pathways. wikipedia.org Instead, it involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orglibretexts.org This pathway is particularly favored for aromatic compounds that are rendered electron-deficient by substituents such as nitro, cyano, or multiple halogen atoms. wikipedia.orgnumberanalytics.com

The synthesis of polysubstituted fluorobenzenes via SNAr requires careful optimization of reaction conditions to achieve high yields and desired regioselectivity. Key parameters that can be adjusted include temperature, solvent, and the choice of base. numberanalytics.com For instance, in the reaction of polyfluoroarenes, suppressing multiple substitutions is a common challenge that can be addressed by modifying the base and solvent system. researchgate.net

Controlling regioselectivity—the specific position of nucleophilic attack—is crucial. In polyfluorinated benzenes, the position of substitution is dictated by the electronic environment of the carbon atoms. The presence of multiple fluorine atoms activates the ring towards attack, and the most electron-deficient (electropositive) carbon is typically the most reactive site. nih.gov Computational models, such as those using Density Functional Theory (DFT), can predict the regioselectivity by analyzing the molecular electrostatic potential (MESP) surfaces of the substrate. nih.govstrath.ac.uk

Table 1: Factors Influencing SNAr Reaction Optimization

| Parameter | Influence on Reaction | Example Application |

| Temperature | Affects reaction rate; higher temperatures can sometimes lead to side products or decomposition. | Reaction conditions are often optimized to proceed at room temperature or with gentle heating to ensure selectivity. rsc.orgmdpi.com |

| Solvent | Can influence nucleophile reactivity and stabilize the Meisenheimer intermediate. Aprotic polar solvents are common. | Aprotic solvents can alter the element effect, influencing leaving group ability. nih.gov |

| Base | Used to generate the active nucleophile or to neutralize acid byproducts. The choice of base can impact yield and selectivity. | In reactions with phenothiazine, changing the base from K₂CO₃ to weaker bases like Li₂CO₃ or Na₂CO₃ altered the product yield significantly. researchgate.net |

| Nucleophile Design | The steric bulk and reactivity of the nucleophile can direct the substitution to a specific position. | Using a bulky nucleophile can improve regioselectivity by favoring attack at less sterically hindered positions. numberanalytics.com |

The feasibility and rate of SNAr reactions are profoundly influenced by the substituents present on the aromatic ring. masterorganicchemistry.com Electron-withdrawing groups (EWGs) are essential "activating groups" because they stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects. libretexts.orgncrdsip.com Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-CO-) are powerful activators. wikipedia.orgnumberanalytics.com

These groups exert their maximum activating effect when positioned ortho or para to the leaving group. byjus.comlibretexts.org This specific placement allows the negative charge of the carbanion intermediate to be delocalized onto the electron-withdrawing group, thereby stabilizing the transition state and lowering the activation energy of the reaction. libretexts.orgncrdsip.com When the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur. libretexts.org

Interestingly, in the context of SNAr, fluorine itself acts as an activating group due to its high electronegativity, which inductively withdraws electron density from the ring. masterorganicchemistry.com This is why polyfluorinated benzenes are highly susceptible to nucleophilic attack. The reactivity order for halogen leaving groups in activated systems is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. nih.gov This "element effect" is attributed to the fact that the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

The Sandmeyer reaction is a versatile and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring. wikipedia.orgnih.gov Discovered by Traugott Sandmeyer in 1884, this transformation proceeds by converting a primary aromatic amine into a diazonium salt, which is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene. wikipedia.orgmasterorganicchemistry.com This method is particularly valuable as it allows for substitution patterns that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org For the synthesis of this compound, a Sandmeyer reaction starting from the corresponding aniline (B41778) is a key strategy.

The starting material for a Sandmeyer reaction is an aromatic primary amine (an aniline). researchgate.net To synthesize a chlorinated fluorobenzene (B45895), the logical precursor is a fluoroaniline (B8554772). Specifically, for the synthesis of this compound, the required starting material would be 2,4,6-trifluoroaniline. This precursor contains the three fluorine atoms in the desired positions, and the amino group serves as a handle for introducing the chlorine atom via the Sandmeyer sequence. The availability and synthesis of appropriately substituted fluoroanilines are therefore critical preliminary steps in this synthetic route. google.com

The Sandmeyer reaction involves two distinct stages: diazotization and halide displacement. thieme-connect.de

Diazotization: The first step is the conversion of the primary amino group of the fluoroaniline into a diazonium salt (-N₂⁺). This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. masterorganicchemistry.comorgsyn.org

Table 2: Key Reagents in the Sandmeyer Chlorination of a Fluoroaniline

| Reaction Stage | Reagent | Role |

| Diazotization | 2,4,6-Trifluoroaniline | Starting material (aromatic amine precursor) |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid for diazotization | |

| Hydrochloric Acid (HCl) | Provides the acidic medium and the chloride counter-ion for the diazonium salt | |

| Halide Displacement | Copper(I) Chloride (CuCl) | Catalyst and source of the chloride nucleophile |

Direct Chlorination and Fluorination Strategies for Trifluorobenzene Derivatives

The synthesis of this compound can be approached through direct halogenation of a trifluorobenzene precursor. These methods focus on the selective introduction of chlorine and fluorine atoms onto the benzene ring.

Selective Fluorination Techniques with Potassium Fluoride (B91410) in Aprotic Solvents

The introduction of fluorine atoms onto an aromatic ring can be achieved through nucleophilic aromatic substitution reactions. One common method involves the use of potassium fluoride (KF) as the fluoride source in the presence of an aprotic solvent. While direct fluorination of a chlorinated precursor to yield this compound is a plausible synthetic route, the reactivity and selectivity of such reactions are highly dependent on the starting material and reaction conditions.

For instance, the synthesis of 1,3,5-trifluorobenzene (B1201519) can be achieved by heating 1,3,5-trichlorobenzene (B151690) with dry potassium fluoride in sulpholane. chemicalbook.com This reaction demonstrates the principle of exchanging chlorine atoms for fluorine atoms on a benzene ring. The process yields a mixture of products, including difluorochlorobenzene, indicating that the substitution is not always complete. chemicalbook.com The efficiency of this type of reaction can be enhanced by using ionic liquids as the reaction medium, which can increase the reactivity of the fluoride ion. nih.gov

The Swarts reaction, which traditionally uses antimony trihalides, and electrochemical fluorination (Simons process) are other established methods for introducing fluorine into organic molecules, though their direct application to the synthesis of this compound from a specific precursor would require tailored conditions. cas.cn Modern approaches also include copper-catalyzed fluorination of aryl halides and triflates with potassium fluoride, which can proceed under milder conditions. nih.govthermofisher.com

Table 1: Examples of Fluorination Reactions

| Starting Material | Fluorinating Agent | Solvent/Catalyst | Product(s) | Yield | Reference |

| 1,3,5-Trichlorobenzene | Potassium Fluoride (KF) | Sulpholane | 1,3,5-Trifluorobenzene, Difluorochlorobenzene | 74% (of 1,3,5-trifluorobenzene) | chemicalbook.com |

| 2-(3-Methanesulfonyloxypropoxy)naphthalene | Potassium Fluoride (KF) | [bmim][BF4] (ionic liquid) | 2-(3-Fluoropropoxy)naphthalene | 94% | nih.gov |

| Alkyl Triflates | Potassium Fluoride (KF) | Copper catalyst | Alkyl Fluorides | Excellent | nih.gov |

Chloromethylation Followed by Chlorination Using Lewis Acids

Another synthetic strategy involves the introduction of a chloromethyl group onto an aromatic ring, which can then be further modified. The Blanc chloromethylation is a classic example of this approach, where an aromatic compound reacts with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride. organicreactions.orgjk-sci.com This reaction introduces a -CH₂Cl group onto the aromatic ring. thieme-connect.de

For aromatic compounds that are deactivated by electron-withdrawing groups, such as the fluorine atoms in a trifluorobenzene ring, the chloromethylation reaction can be more challenging. jk-sci.comthieme-connect.de In such cases, stronger catalysts or modified procedures may be necessary. For instance, a process for the chloromethylation of deactivated aromatic compounds can utilize a chloromethyl alkyl ether in the presence of ferric chloride or stannic chloride as a catalyst. google.com

Following chloromethylation, subsequent chlorination steps would be required to replace the hydrogens of the chloromethyl group with chlorine atoms and potentially to introduce a chlorine atom onto the aromatic ring itself if it wasn't already present. However, the direct application of this two-step strategy to produce this compound from 1,3,5-trifluorobenzene is not a commonly documented specific pathway.

Multi-step Synthetic Sequences from Aromatic Precursors

More complex, multi-step syntheses are often employed to achieve specific substitution patterns on the benzene ring, as is the case for this compound.

Conversion of Substituted Benzenedicarboxylic Acids

A documented route to this compound involves the decarboxylation of a substituted aromatic carboxylic acid. Specifically, the synthesis has been achieved through the decarboxylation of 5-chloro-2,4,6-trifluoroisophthalic acid. When this precursor acid is heated in N,N-dimethylformamide at 150°C, it undergoes decarboxylation to yield this compound with a reported yield of approximately 92%. This method highlights the utility of carboxylic acid precursors in directing the final substitution pattern of the target molecule.

Halogenation of Trifluorobenzene Isomers for Specific Substitution Patterns

The direct halogenation of trifluorobenzene isomers is another viable, though potentially complex, route. The regioselectivity of the halogenation is governed by the directing effects of the existing fluorine substituents. For instance, the reaction of perfluorobenzocyclobutene with 1,3,5-trifluorobenzene in the presence of antimony pentoxide (SbF₅) leads to the formation of 1-(2,4,6-trifluorophenyl)perfluorobenzocyclobutene, demonstrating the reactivity of the 1,3,5-trifluorobenzene ring towards electrophilic attack. bohrium.com

Direct chlorination of benzene does not yield 1,3,5-trichlorobenzene, which is a potential precursor for 1,3,5-trifluorobenzene. google.comwikipedia.org Instead, 1,3,5-trichlorobenzene is typically prepared from 3,5-dichloroaniline (B42879) via a Sandmeyer reaction. wikipedia.org This underscores the challenges in achieving specific polysubstituted patterns through direct halogenation of benzene itself.

The synthesis of various chlorinated and fluorinated benzenes often involves multi-step processes to control the placement of the halogen atoms. For example, 1,2,4-trichlorobenzene (B33124) can be synthesized by the chlorination of p-dichlorobenzene using a Lewis acid catalyst. chemicalbook.com

Mechanistic Pathways of Formation and Byproduct Analysis

The formation of this compound and related compounds involves complex mechanistic pathways, and the reactions often produce a mixture of products and byproducts.

In nucleophilic aromatic substitution reactions for fluorination, the mechanism involves the attack of a fluoride ion on an electron-deficient aromatic ring, followed by the departure of a leaving group (such as a chloride ion). The reactivity is enhanced by the presence of electron-withdrawing groups on the ring. The use of aprotic solvents is crucial to solvate the potassium cation and leave the fluoride ion "naked" and more nucleophilic. thermofisher.com However, in the absence of hydrogen bond donors, the high basicity of the fluoride ion can lead to side reactions. thermofisher.com

In the case of the synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene, the incomplete reaction leads to the formation of difluorochlorobenzene as a significant byproduct. chemicalbook.com This indicates that the exchange of all three chlorine atoms for fluorine is not always achieved, likely due to the decreasing reactivity of the ring as more fluorine atoms are introduced.

During chlorination reactions, particularly when using strong Lewis acid catalysts, isomerization and disproportionation can occur, leading to a mixture of isomers. For example, the synthesis of 1,2,4-trichlorobenzene from p-dichlorobenzene also yields o-dichlorobenzene and 1,2,3-trichlorobenzene (B84244) as byproducts. chemicalbook.com

Mechanistic studies on the formation of trihalomethanes during water chlorination reveal that the presence of different halides can lead to a variety of mixed halogenated byproducts. nih.gov While not directly related to the synthesis of this compound, these studies highlight the complexity of halogenation reactions and the potential for a wide range of byproducts depending on the reaction conditions and the precursors present.

Elucidation of Reaction Mechanisms in Halogenation and Fluorination

The primary routes for synthesizing this compound and related compounds involve halogen exchange (Halex) reactions and diazotization-fluorination sequences (Balz-Schiemann reaction). The mechanisms for these transformations are critical for optimizing reaction conditions and yields.

Nucleophilic Aromatic Substitution (SNAr) in Halex Reactions: The Halex (Halide Exchange) reaction is a cornerstone of industrial fluoroaromatic chemistry, involving the substitution of a chlorine atom with fluorine. acsgcipr.orgwikipedia.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The process is typically carried out at high temperatures in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, using an alkali metal fluoride (most commonly potassium fluoride, KF) as the fluorine source. acsgcipr.orgwikipedia.org

The mechanism consists of two main steps:

Nucleophilic Attack: The fluoride anion (F⁻) attacks the carbon atom bearing the leaving group (e.g., chlorine), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgmasterorganicchemistry.com

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the leaving group (Cl⁻). libretexts.orgmasterorganicchemistry.com

The rate of the SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this rate-determining step. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, starting from a precursor like 1,3,5-trichloro-2,4,6-trifluorobenzene, the existing fluorine atoms themselves act as moderate electron-withdrawing groups, facilitating the substitution of chlorine.

Aryl Cation Formation in the Balz-Schiemann Reaction: An alternative pathway to introduce fluorine is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride. wikipedia.org This reaction involves the diazotization of an aniline derivative (e.g., 2,4,6-trifluoro-3-chloroaniline) with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable diazonium tetrafluoroborate (B81430) salt. wikipedia.orgnih.gov

The mechanism involves:

Diazotization: Formation of the arenediazonium tetrafluoroborate salt ([Ar-N₂]⁺BF₄⁻).

Thermal Decomposition: The isolated and dried salt is heated, leading to the loss of dinitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the aryl fluoride. nih.govresearchgate.net

The decomposition is believed to proceed through a high-energy aryl cation intermediate (Ar⁺), which is then attacked by the fluoride ion from the BF₄⁻ counterion. wikipedia.orgnih.gov The high thermal stability of some diazonium salts can necessitate high temperatures for decomposition, which can sometimes lead to side reactions. researchgate.net

Table 1: Comparison of Governing Reaction Mechanisms

| Feature | Halex (SNAr) Reaction | Balz-Schiemann Reaction |

| Starting Material | Polychloroaromatic or activated chloroaromatic | Primary aromatic amine |

| Key Reagents | Alkali metal fluoride (e.g., KF, CsF) | Nitrous acid (or nitrite), HBF₄ |

| Key Intermediate | Meisenheimer complex (carbanion) | Arenediazonium salt, Aryl cation |

| Driving Force | Stabilization of intermediate by EWGs | Formation of stable N₂ gas |

| Typical Conditions | High temperature, polar aprotic solvent | Low temperature (diazotization), then heating (decomposition) |

Investigation of Isomer Formation and Control Strategies

A significant challenge in the synthesis of polysubstituted aromatics is controlling regioselectivity to obtain the desired isomer exclusively. The synthesis of this compound is no exception, with potential for other isomers to form depending on the starting material and reaction pathway.

Control in Electrophilic Chlorination: If one were to synthesize the target compound by chlorinating 1,3,5-trifluorobenzene, the directing effects of the fluorine atoms would govern the position of the incoming chlorine. Fluorine is an ortho-, para-director for electrophilic aromatic substitution. In 1,3,5-trifluorobenzene, all three hydrogens are equivalent and are ortho to two fluorine atoms and para to one. This symmetrical activation leads to the formation of a single monochlorinated product, this compound, making this a highly regioselective initial step. However, subsequent chlorination would lead to isomeric dichlorotrifluorobenzenes.

Control in Halex Reactions: When starting from a polychloroaromatic precursor, such as 1,3,5-trichlorobenzene, and performing a partial fluorination (Halex reaction), a mixture of products is highly likely. The substitution of the first chlorine with fluorine yields 1-fluoro-3,5-dichlorobenzene. Subsequent fluorination can occur at either of the two remaining chlorine atoms, leading to 1,3-difluoro-5-chlorobenzene. A third fluorination step would then yield 1,3,5-trifluorobenzene. To arrive at this compound, one might start with 1,2,3,5-tetrachlorobenzene. The relative rates of substitution at different positions would depend on the activation provided by the other substituents, and controlling the reaction to achieve a specific trisubstituted isomer is challenging.

Strategies to control isomer formation in Halex reactions include:

Stoichiometric Control: Carefully controlling the amount of the fluorinating agent (e.g., KF) used.

Temperature and Time: Optimizing the reaction temperature and duration to favor the substitution at the most activated site while minimizing subsequent reactions.

Catalyst Choice: The use of phase-transfer catalysts can influence the reactivity and selectivity of the fluoride ion. sibran.ru

Table 2: Isomer Control Strategies in Synthesis

| Synthetic Route | Precursor | Key Challenge | Control Strategy | Probable Outcome |

| Electrophilic Chlorination | 1,3,5-Trifluorobenzene | Polychlorination | Control of stoichiometry (Cl₂), Lewis acid catalyst choice | High selectivity for this compound at 1:1 stoichiometry. |

| Halogen Exchange (Halex) | 1,2,3,5-Tetrachlorobenzene | Partial vs. complete exchange, regioselectivity | Precise control of KF stoichiometry, temperature, and reaction time. Use of phase-transfer catalysts. | Mixture of chlorofluorobenzene isomers. Isolation of the target compound is necessary. |

| Balz-Schiemann | 2,4,6-Trifluoro-3-chloroaniline | Synthesis of the correct aniline precursor | Multi-step synthesis to build the required aniline isomer before diazotization. | High selectivity for the final product, as the isomerism is fixed by the precursor structure. |

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

Traditional methods for synthesizing halogenated aromatics often involve harsh conditions, stoichiometric amounts of hazardous reagents, and the use of high-boiling, difficult-to-remove solvents. googleapis.com Modern synthetic chemistry aims to incorporate green chemistry principles to mitigate these issues.

Phase-Transfer Catalysis in Halex Reactions: A significant green improvement for Halex reactions is the use of phase-transfer catalysis (PTC). fzgxjckxxb.comresearchgate.net Halex reactions are often heterogeneous, with solid potassium fluoride having low solubility in the organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. fzgxjckxxb.comyoutube.comyoutube.com

Benefits of PTC in this context include:

Increased Reaction Rates: Leading to lower energy consumption. youtube.com

Milder Reaction Conditions: Lower temperatures can often be used, reducing side reactions and energy costs.

Wider Solvent Choice: May allow for the use of less hazardous or more easily recyclable solvents.

Reduced Waste: Higher efficiency and selectivity can lead to less waste generation. fzgxjckxxb.com

Ionic Liquids as Alternative Solvents: The Balz-Schiemann reaction traditionally requires the isolation of potentially explosive diazonium salts and often uses organic solvents for the thermal decomposition step. A greener alternative involves performing the reaction in ionic liquids (ILs). researchgate.net Research has shown that the thermal decomposition of arenediazonium tetrafluoroborates can proceed efficiently in ILs. researchgate.net

The advantages of using ionic liquids include:

Simplified Work-up: Products can often be distilled directly from the non-volatile ionic liquid. researchgate.net

Enhanced Safety: Using ILs can sometimes moderate the decomposition reaction, preventing the sudden exotherms that can occur in solvent-free reactions. researchgate.net

These approaches demonstrate a clear trend towards developing more sustainable and environmentally benign methods for the synthesis of important chemical intermediates like this compound. googleapis.com

Spectroscopic Analysis of this compound Faces Data Scarcity

A comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed, publicly available experimental data for the spectroscopic characterization of this compound. While the compound is listed in chemical supplier catalogs and some databases, its specific nuclear magnetic resonance (NMR), vibrational (IR/Raman), and mass spectrometry (MS) data are not extensively documented in readily accessible sources.

This scarcity of information prevents a thorough and detailed analysis as requested. The molecular weight is confirmed to be approximately 166.53 g/mol , and it is understood that high-resolution mass spectrometry can verify its molecular formula, C₆H₂ClF₃. However, without access to the primary spectral data, a complete structural elucidation and characterization based on experimental findings cannot be provided at this time.

For a complete and accurate analysis, the acquisition of experimental spectra would be necessary. This would involve performing ¹H, ¹³C, and ¹⁹F NMR spectroscopy, including two-dimensional techniques like COSY, HMQC, and HMBC, to unambiguously assign proton and carbon signals and determine coupling constants. Furthermore, recording IR and Raman spectra would be required to assign characteristic vibrational frequencies for the C-F, C-Cl, and aromatic ring modes. Finally, mass spectrometry analysis would be needed to detail the compound's specific fragmentation pattern under ionization.

Given the current lack of available data, a detailed article with specific research findings and data tables on the spectroscopic characterization of this compound cannot be generated.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. The most abundant isotopes are ¹²C, ¹H, ³⁵Cl, and ¹⁹F.

Table 1: Theoretical Exact Mass Calculation for C₆H₂³⁵ClF₃

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |

| Total | 165.979712 |

Due to the presence of the chlorine isotope ³⁷Cl (with a natural abundance of approximately 24.23%), a second molecular ion peak would be expected at a mass corresponding to C₆H₂³⁷ClF₃.

Table 2: Theoretical Exact Mass Calculation for C₆H₂³⁷ClF₃

| Element | Isotope | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |

| Hydrogen | ¹H | 2 | 1.007825 | 2.015650 |

| Chlorine | ³⁷Cl | 1 | 36.965903 | 36.965903 |

| Fluorine | ¹⁹F | 3 | 18.998403 | 56.995209 |

| Total | 167.976762 |

An experimental HRMS spectrum would be expected to show these two molecular ion peaks in an approximate 3:1 isotopic ratio, characteristic of a monochlorinated compound, confirming the elemental formula of C₆H₂ClF₃.

Fragmentation Pathways of this compound under Ionization

The fragmentation of halogenated benzenes in a mass spectrometer is influenced by the nature and position of the halogen substituents. The analysis of these fragmentation patterns provides valuable information for structural elucidation. While a specific mass spectrum for this compound is not available, general fragmentation pathways for similar compounds can be discussed.

Upon electron ionization, the molecule loses an electron to form a molecular ion, [C₆H₂ClF₃]⁺˙. The stability of the aromatic ring often results in the molecular ion being the base peak. Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms or small neutral molecules.

Potential fragmentation pathways for this compound could include:

Loss of a chlorine atom: [C₆H₂ClF₃]⁺˙ → [C₆H₂F₃]⁺ + Cl˙

Loss of a fluorine atom: [C₆H₂ClF₃]⁺˙ → [C₆H₂ClF₂]⁺ + F˙

Loss of hydrogen fluoride (HF): [C₆H₂ClF₃]⁺˙ → [C₆HClF₂]⁺˙ + HF

Loss of hydrogen chloride (HCl): [C₆H₂ClF₃]⁺˙ → [C₆HF₃]⁺˙ + HCl

The relative abundance of these fragment ions would depend on the bond dissociation energies and the stability of the resulting ions and neutral species. The fragmentation of the phenyl ring itself can also occur, leading to smaller charged fragments. The study of the mass spectra of related compounds, such as chlorobenzene (B131634) and other fluorinated benzenes, can provide further insight into the expected fragmentation behavior. For instance, the mass spectrum of chlorobenzene shows a prominent molecular ion peak and a significant peak corresponding to the loss of the chlorine atom to form the phenyl cation [C₆H₅]⁺. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure determination for this compound was not found in the searched literature, we can infer expected structural parameters based on studies of similar halogenated benzene derivatives.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters describe the symmetry and dimensions of the repeating unit in a crystal lattice. For example, solid benzene crystallizes in the orthorhombic space group Pbca. researchgate.net The introduction of halogen substituents can significantly alter the crystal packing and, consequently, these crystallographic parameters. For instance, a study on 1,3,5-tris(phenylethynyl)benzenes with varying fluorination patterns showed that they crystallize in different space groups, including orthorhombic (Pbca) and monoclinic systems. nih.gov Without experimental data, the crystal system for this compound remains undetermined.

Table 3: Illustrative Crystal Data for Related Halogenated Benzenes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Benzene | Orthorhombic | Pbca | 7.355 | 9.371 | 6.700 | 90 | 90 | 90 | researchgate.net |

| Phenyl 2,4,5-trichloro-benzenesulfonate | Monoclinic | P2₁/c | 13.123 | 7.893 | 12.893 | 90 | 108.83 | 90 | nih.gov |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of bond lengths, bond angles, and dihedral angles provides a detailed picture of the molecular geometry. In this compound, the C-C bond lengths within the benzene ring are expected to be close to the characteristic aromatic value of approximately 1.39 Å. However, substitution with electronegative fluorine and chlorine atoms can cause slight distortions in the ring geometry.

The C-F and C-Cl bond lengths will be characteristic of aryl-halogen bonds. The C-F bond length in fluorinated benzenes is typically around 1.33-1.35 Å, while the C-Cl bond length is expected to be in the range of 1.73-1.75 Å. The internal C-C-C bond angles of the benzene ring may deviate slightly from the ideal 120° due to the electronic and steric effects of the substituents. The planarity of the benzene ring is expected to be maintained, with dihedral angles close to 0°.

Table 4: Representative Bond Lengths and Angles for Halogenated Benzenes

| Bond/Angle | Expected Range/Value |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-H | ~1.08 Å |

| C-F | 1.33 - 1.35 Å |

| C-Cl | 1.73 - 1.75 Å |

| C-C-C (internal ring) | ~120° |

| C-C-F | ~120° |

| C-C-Cl | ~120° |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, a variety of weak interactions are expected to play a crucial role. These include dipole-dipole interactions arising from the polar C-F and C-Cl bonds, as well as van der Waals forces.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are used to calculate the ground-state molecular geometry, electronic distribution, and other key parameters that govern the behavior of 1-Chloro-2,4,6-trifluorobenzene.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netglobalresearchonline.net The calculations determine the most stable arrangement of the atoms in space. Due to the rigidity of the benzene (B151609) ring, this compound does not have significant conformers. The optimized geometry provides a fundamental basis for all subsequent property calculations. globalresearchonline.net

Table 1: Predicted Geometrical Parameters from DFT Calculations Note: This table is representative of typical output from DFT calculations on halogenated benzenes. Actual values may vary based on the specific level of theory and basis set used.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Length | C-H | 1.08 Å |

| Bond Angle | C-C-Cl | 120.5° |

| Bond Angle | C-C-F | 119.5° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Representative FMO Data for Halogenated Benzenes

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

Calculation of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas are expected to be concentrated around the electronegative fluorine and chlorine atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Due to the strong electron-withdrawing effects of the halogen substituents, a significant positive potential is anticipated on the aromatic ring itself. researchgate.net

Green Regions: Represent areas of neutral potential.

The MEP surface for this compound would clearly show the electron-deficient nature of the carbon atoms in the ring, particularly the one bonded to chlorine, making it a primary target for nucleophiles. globalresearchonline.netnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR) chemical shifts. prensipjournals.comnih.gov These theoretical calculations help in assigning the peaks observed in experimental NMR spectra.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. researchgate.netprensipjournals.com These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) and can be compared with experimental FT-IR and FT-Raman spectra to identify functional groups and confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.govrsc.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the energy required to promote an electron to a higher energy state, often related to the HOMO-LUMO gap.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the potential energy surface of a reaction to understand its mechanism and kinetics.

Energy Profiles and Activation Barriers for Substitution Reactions

For this compound, a key reaction type is nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing fluorine atoms and one chlorine atom strongly activates the benzene ring towards attack by nucleophiles. doubtnut.com

Quantum chemical modeling can elucidate the SNAr mechanism by:

Locating Reactants, Intermediates, and Products: The geometries of the starting materials, the intermediate Meisenheimer complex, and the final products are optimized.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating the Energy Profile: By determining the energies of the reactants, transition states, and intermediates, a complete energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy (or activation barrier). A lower activation energy implies a faster reaction rate. mdpi.com

For this compound, calculations would likely show a relatively low activation barrier for the substitution of the chlorine atom, confirming the high reactivity of the compound in SNAr reactions.

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly influence the rates (kinetics) and equilibrium positions (thermodynamics) of chemical reactions. This is due to the differential solvation of reactants, transition states, and products. nih.govscilit.com Solvents can affect reactivity through various mechanisms, including stabilization of charged species, hydrogen bonding, and altering the conformational preferences of molecules. scilit.com Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, often employing either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute, allowing for the specific short-range interactions like hydrogen bonding to be modeled more accurately.

While specific computational studies on the solvent effects for reactions of this compound are not extensively documented in publicly available literature, general principles derived from studies on similar halogenated aromatic compounds can be applied. For instance, in aromatic nucleophilic substitution (SNAr) reactions, a common reaction pathway for halogenated benzenes, the polarity of the solvent can significantly impact the reaction rate.

Generally, for SNAr reactions that proceed through a charged intermediate (a Meisenheimer complex), an increase in solvent polarity will stabilize this intermediate more than the neutral reactants, thus accelerating the reaction rate. nih.gov Conversely, if the transition state is less polar than the reactants, a more polar solvent would decrease the reaction rate. nih.gov

Studies on related compounds, such as 1-fluoro-2,4-dinitrobenzene, have shown that the reaction kinetics are sensitive to the solvent's ability to act as a hydrogen-bond donor (HBD). biorxiv.org In many aprotic solvents, the reaction is base-catalyzed, but in HBD solvents like chloroform, catalysis is not observed. This suggests that HBD solvents can assist in stabilizing the leaving group (fluoride), making the formation of the intermediate the rate-determining step. biorxiv.org For this compound, similar effects would be anticipated, where the solvent's ability to stabilize the departing chloride ion or the charged intermediate would be crucial for the reaction kinetics.

The following table summarizes the general effects of solvents on reaction rates based on the transition state theory. nih.gov

| Change in Reactants and Transition State | Effect of Increasing Solvent Polarity on Rate |

| More charge in the transition state than in reactants | Accelerates |

| Less charge in the transition state than in reactants | Decreases |

| Similar charge distribution in reactants and transition state | Little to no effect |

This table illustrates the general principles of solvent effects on reaction rates, which are applicable to reactions involving this compound.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). conicet.gov.ar These models rely on the principle that the properties and activities of a chemical are determined by its molecular structure. By quantifying structural features using numerical values known as molecular descriptors, predictive models can be developed. conicet.gov.arresearchgate.net

QSPR models are invaluable for predicting the physicochemical properties of compounds where experimental data is unavailable, saving time and resources. For halogenated benzenes, including compounds like this compound, QSPR models can predict properties such as boiling point, vapor pressure, solubility, and the octanol-water partition coefficient (Kow). nih.govresearchgate.net

The development of a QSPR model involves several key steps:

Dataset Selection: A set of compounds with known experimental property values is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. conicet.gov.ar

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. researchgate.net

Studies on halogenated aromatic compounds have successfully used various descriptors to build predictive models. For example, research on halogenated anisoles and halogenobenzenes has shown that descriptors derived from the molecular electrostatic potential (e.g., Vmin, Vs,max), molecular volume, and electronic properties (e.g., EHOMO) are effective in predicting properties like vapor pressure, aqueous solubility, and Kow. nih.govresearchgate.net

The table below provides examples of molecular descriptor types and the properties they can help predict, based on studies of related halogenated aromatic compounds.

| Descriptor Type | Examples | Predicted Properties | Relevant Studies |

| Constitutional | Molecular Weight, Atom Counts | Boiling Point, Density | researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Toxicity, Partition Coefficients | researchgate.netsemanticscholar.org |

| Quantum-Chemical | EHOMO, ELUMO, Dipole Moment | Reactivity, Toxicity, Solubility | nih.govsemanticscholar.org |

| Electrostatic | Min/Max Electrostatic Potential (Vmin/Vs,max) | Solubility, Partition Coefficients | nih.gov |

This table showcases descriptor types used in QSPR models for halogenated aromatic compounds, which could be applied to predict the properties of this compound.

QSAR models are extensively used in toxicology and drug discovery to predict the biological activity of chemicals and to screen for potential hazards without the need for extensive animal testing. semanticscholar.orgnih.gov For a compound like this compound, QSAR models could be employed to predict its potential toxicity, biodegradability, or other biological interactions.

The process for developing a QSAR model is analogous to that of a QSPR model, with the dependent variable being a measure of biological activity, such as the concentration causing 50% inhibition (IC50) or the lethal dose for 50% of a test population (LD50). epa.gov

While specific QSAR studies for this compound are scarce, research on other halogenated and nitroaromatic compounds provides a framework for how such a study would be approached. For instance, QSAR studies on the toxicity of nitrobenzenes to various organisms have identified key descriptors related to their mechanism of action. researchgate.netsemanticscholar.org These often include:

Hydrophobicity descriptors: such as the octanol-water partition coefficient (log Kow), which governs the compound's ability to cross biological membranes.

Electronic descriptors: such as the energy of the lowest unoccupied molecular orbital (ELUMO), which can indicate the compound's electrophilicity and potential to react with biological nucleophiles. semanticscholar.org

Steric descriptors: which describe the size and shape of the molecule.

A study on the toxicity of nitroaromatic compounds to Tetrahymena pyriformis used descriptors such as global electrophilicity and total Hartree-Fock energy to model their effects. researchgate.net Another study on predicting the oral LD50 for rats for various aromatic compounds found that descriptors related to polarizability were significant contributors to toxicity. epa.gov These approaches could be adapted to assess the potential biological activities of this compound.

The following table summarizes findings from QSAR studies on compounds structurally related to this compound.

| Compound Class | Biological Activity Studied | Key Descriptor Types | Reference |

| Nitrobenzenes | Acute toxicity to Tetrahymena pyriformis | Electronic (ELUMO), Hydrophobicity (log Kow) | researchgate.netsemanticscholar.org |

| Aromatic Compounds | Acute oral toxicity (LD50) in rats | Polarizability-weighted descriptors | epa.gov |

| Halogenated Anisoles | Physicochemical properties (related to bioavailability) | Electrostatic potential, Molecular volume, EHOMO | nih.gov |

This table presents examples of QSAR studies on related compound classes, illustrating the computational approaches that could be used to predict the biological activity of this compound.

Chemical Reactivity and Reaction Pathways

Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,4,6-trifluorobenzene

Polyhalogenated aromatic compounds, such as this compound, are highly activated towards nucleophilic aromatic substitution (SNAr). The strong inductive electron-withdrawing effects of the fluorine and chlorine atoms decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgblogspot.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. researchgate.netnih.gov The presence of multiple electron-withdrawing groups, like the halogens in this compound, serves to stabilize this intermediate, thereby facilitating the reaction. libretexts.orgblogspot.com

This compound is expected to react readily with various nitrogen-based nucleophiles, including primary and secondary amines, as well as sodium azide. nih.gov The reaction involves the displacement of one of the halogen atoms by the nitrogen nucleophile. Such reactions are common for highly halogenated aromatic systems and are used to synthesize a variety of functionalized derivatives. nih.gov

While specific studies on this compound are limited, extensive research on the analogous compound 5-chloro-2,4,6-trifluoropyrimidine (B1583448) provides significant insight into the expected reactivity and regioselectivity. In reactions with a range of amine nucleophiles, 5-chloro-2,4,6-trifluoropyrimidine yields mixtures of products resulting from substitution at different positions. semanticscholar.orgbeilstein-journals.org The ratio of these products is heavily influenced by the steric bulk of the attacking amine. semanticscholar.org It is reasonable to infer a similar pattern for this compound, where the choice of the amine nucleophile would play a critical role in directing the substitution outcome.

Table 1: Illustrative Regioselectivity in the Reaction of 5-Chloro-2,4,6-trifluoropyrimidine with Various Amine Nucleophiles

| Nucleophile | Product Ratio (4-substituted : 2-substituted) | Reference |

| Ammonia | 4 : 1 | semanticscholar.org |

| Ethanolamine | 2 : 1 | semanticscholar.org |

| Diethylamine | 1 : 1.2 | semanticscholar.org |

| tert-Butylamine | 1 : 2.5 | semanticscholar.org |

This table is based on data for 5-chloro-2,4,6-trifluoropyrimidine and serves as an analogy for the expected steric effects in the reactions of this compound.

The compound is also reactive towards oxygen and sulfur nucleophiles. Reactions with alkoxides (such as sodium methoxide (B1231860) or ethoxide) and thiolates (like sodium thiophenoxide) would lead to the formation of the corresponding aryl ethers and thioethers, respectively. The high degree of halogenation on the benzene (B151609) ring activates it for these transformations, which might proceed under relatively mild conditions compared to less substituted haloarenes. libretexts.orgresearchgate.net

Computational and experimental studies on similar polyfluoroaromatic compounds, such as pentafluorobiphenyl, confirm their reactivity with a range of O- and S-nucleophiles. nih.gov These studies further underscore that the regioselectivity of the substitution is a critical aspect of the reaction outcome. For instance, in reactions involving activated aromatic chlorides with a silver trifluoromethylmercaptide/potassium iodide reagent, the chloride is readily displaced to form a trifluoromethyl sulfide (B99878) derivative. beilstein-journals.org

The regioselectivity of nucleophilic substitution on this compound is a complex issue governed by several competing factors:

Leaving Group Ability : Generally, the C-Cl bond is weaker than the C-F bond, which would suggest that chloride is a better leaving group than fluoride (B91410). In some nucleophilic aromatic substitutions, the reactivity of halogens follows the order Br > Cl > I, with fluorine being less reactive. researchgate.net However, this order can be reversed depending on the reaction conditions and the nature of the nucleophile. beilstein-journals.org

Activation of the Substitution Site : The carbon atom being attacked must be sufficiently electrophilic. The powerful electron-withdrawing effect of the fluorine atoms activates the entire ring, but especially the carbons to which they are attached (the ipso-carbons) and the ortho and para positions. Substitution of a fluorine atom is often observed in highly fluorinated aromatics. researchgate.net

Stability of the Meisenheimer Intermediate : The negative charge in the intermediate is best stabilized by electron-withdrawing groups at the ortho and para positions relative to the point of attack. In this compound, attack at any of the halogen-bearing carbons results in an intermediate that is stabilized by the remaining three halogens.

Steric Hindrance : The chlorine atom is larger than the fluorine atoms. This steric bulk can hinder the approach of a nucleophile to the adjacent fluorine atoms at the C2 and C6 positions. semanticscholar.org

Consequently, nucleophilic attack could plausibly occur at either the chlorine-bearing carbon (C1) or one of the fluorine-bearing carbons (C2, C4, or C6). Attack at C4 is often favored in similar systems as it is para to the chlorine and avoids the steric hindrance associated with the ortho positions (C2, C6). nih.gov The precise outcome is kinetically controlled and depends delicately on the balance of these electronic and steric factors. stackexchange.com

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, this compound is extremely unreactive towards electrophilic aromatic substitution (EAS). This is a general characteristic of polyhalogenated aromatic compounds.

Halogens exhibit a dual electronic effect in the context of EAS:

Inductive Effect (-I) : Due to their high electronegativity, all four halogen substituents strongly withdraw electron density from the benzene ring through the sigma bond network. openstax.orglibretexts.org This effect significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene itself. This is known as ring deactivation. youtube.com

Resonance Effect (+R) : The lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through p-π conjugation. libretexts.orglibretexts.org This resonance effect increases the electron density at the ortho and para positions.

In this compound, the only available positions for substitution are C3 and C5. These positions are ortho and para to the various fluorine substituents and meta to the chlorine atom. The directing effects of the halogens are cumulative and would guide any potential electrophile to these two equivalent sites.

The primary challenge in performing electrophilic aromatic substitution on this compound is the profound deactivation of the ring. The cumulative inductive effect of one chlorine and three fluorine atoms makes the aromatic system extremely electron-poor and thus a very poor nucleophile.

Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which proceed readily with benzene, would require exceptionally harsh conditions for this substrate. libretexts.orgmsu.edu This typically involves the use of very powerful electrophiles, strong Lewis acid catalysts, and high temperatures. masterorganicchemistry.commasterorganicchemistry.com Such forcing conditions often lead to very low yields, lack of selectivity, and the potential for unwanted side reactions or decomposition of the starting material. Consequently, the functionalization of this compound via electrophilic substitution is synthetically challenging and generally impractical.

Organometallic Reactions and Cross-Coupling Chemistry

The reactivity of this compound in organometallic chemistry is significantly influenced by the presence of both a chlorine atom and three activating fluorine atoms on the aromatic ring. These substituents modulate the electron density of the benzene ring and the strength of the carbon-halogen bond, thereby affecting its participation in various transformations.

The formation of Grignard reagents from aryl chlorides is generally more challenging than from the corresponding bromides or iodides due to the stronger carbon-chlorine bond. wikipedia.orgbyjus.com The direct reaction of an aryl chloride with magnesium metal typically requires more forcing conditions, such as the use of higher boiling point ethereal solvents like tetrahydrofuran (B95107) (THF) instead of diethyl ether, and often requires activation of the magnesium surface. wikipedia.org Common activating agents include iodine, 1,2-dibromoethane, or the addition of a pre-formed Grignard reagent. wikipedia.org

For polyfluorinated aromatic compounds, the formation of Grignard reagents can be particularly complex. While the electron-withdrawing fluorine atoms increase the acidity of the aromatic protons, they can also influence the stability and reactivity of the resulting organometallic species. In some cases, such as with certain trifluoromethylphenyl halides, the preparation of Grignard reagents has been associated with potential hazards, including detonations. orgsyn.org

Although direct synthesis of the Grignard reagent from this compound is not extensively documented in readily available literature, the preparation of a structurally similar compound, 2,4,5-trifluorophenylmagnesium bromide, has been successfully achieved through a Grignard exchange reaction between 2,4,5-trifluorobromobenzene and ethylmagnesium bromide. researchgate.net This suggests that an exchange reaction could be a viable pathway to generate the corresponding Grignard reagent from this compound, or that direct reaction with highly activated magnesium (e.g., Rieke magnesium) might be successful. A patent describes the preparation of 2,4,5-trifluorobenzyl Grignard reagent from the corresponding benzyl (B1604629) chloride or bromide, highlighting the feasibility of Grignard formation with fluorinated benzyl systems. google.com

Table 1: General Conditions for Grignard Reagent Formation

| Reactant Type | Solvent | Conditions & Activators | Reactivity |

|---|---|---|---|

| Aryl Bromide | Diethyl Ether | Standard | High |

| Aryl Chloride | Tetrahydrofuran (THF) | Higher temperatures, Mg activation (I₂, etc.) | Moderate |

| Polyfluoroaryl Halide | THF | Grignard exchange or activated Mg | Variable, potentially hazardous |

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. The reactivity of the C-Cl bond in these reactions is a critical factor. Generally, the order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl. libretexts.org However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive aryl chlorides. uwindsor.ca The three electron-withdrawing fluorine atoms on the benzene ring in this compound are expected to activate the C-Cl bond towards oxidative addition, making it a more viable substrate compared to simple chlorobenzene (B131634).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organic halide. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents. For aryl chlorides, successful Suzuki couplings often require specialized palladium catalysts. While specific examples utilizing this compound are not prominently reported, protocols for the coupling of other activated aryl chlorides, such as 6-chloropurines, in aqueous media have been developed, demonstrating the feasibility of such transformations. nih.gov The coupling of electron-poor aryl chlorides is known to proceed with traditional palladium catalysts. uwindsor.ca

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound. organic-chemistry.orgwikipedia.org While extremely versatile, a major drawback is the toxicity of the organotin reagents. organic-chemistry.org Aryl chlorides are generally less reactive than bromides in Stille couplings. msu.edu However, the use of specific ligands and additives like Cu(I) salts can promote the reaction. organic-chemistry.org Given the activated nature of the C-Cl bond in this compound, it is plausible that it could undergo Stille coupling under optimized conditions, likely requiring more forcing conditions or highly active catalyst systems than those used for aryl bromides or iodides. nih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. The development of catalyst systems for the Heck reaction of aryl chlorides has been an area of active research. diva-portal.org Palladacycle catalysts and systems employing N-heterocyclic carbene (NHC) ligands have shown high activity for the coupling of aryl chlorides. organic-chemistry.orgnih.gov The reaction conditions typically involve a palladium source (e.g., Palladium(II) acetate), a phosphine or NHC ligand, a base (e.g., a hindered amine or an inorganic base like potassium carbonate), and a suitable solvent, often at elevated temperatures. wikipedia.orgnih.gov The electron-deficient nature of the this compound ring should facilitate the initial oxidative addition step, making it a suitable candidate for Heck coupling reactions.

Table 2: Representative Catalyst Systems for Cross-Coupling of Aryl Chlorides

| Coupling Reaction | Palladium Precatalyst | Ligand/Additive | Typical Base |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphines (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃ |

| Stille | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, AsPh₃, Cu(I) salts | - |

| Heck | Pd(OAc)₂ or Palladacycles | P(t-Bu)₃, NHC ligands | Triethylamine, K₂CO₃ |

Radical Reactions and Photochemical Transformations

The environmental fate and potential for degradation of this compound are largely governed by its reactions with radical species and its response to ultraviolet radiation.

In the troposphere, the primary degradation pathway for many volatile organic compounds is the reaction with photochemically generated hydroxyl radicals (•OH). mdpi.comrsc.org The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound. For aromatic compounds, the reaction with •OH radicals typically proceeds via electrophilic addition to the benzene ring, forming a hydroxycyclohexadienyl-type radical. nih.gov

Table 3: Rate Constants for the Reaction of •OH Radicals with Various Aromatic Compounds in Water

| Compound | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Benzene | 7.9 x 10⁹ | (12) |

| Chlorobenzene | 5.5 x 10⁹ | (12) |

| 1,4-Dichlorobenzene | 4.1 x 10⁹ | (12) |

| Isopropanol | 1.4 x 10⁹ | (24) |

Note: These are aqueous phase rate constants and may differ from gas phase values, but they illustrate the effect of substitution on reactivity.

The photochemical degradation of halogenated aromatic compounds can occur through direct photolysis (absorption of UV light) or indirect photolysis involving other photochemically produced reactive species. nih.govuwaterloo.ca The strong C-F bond is generally much more resistant to photolysis than the C-Cl bond. Therefore, the primary photochemical degradation pathway for this compound is expected to involve the cleavage of the C-Cl bond.

Studies on other chlorobenzenes have shown that direct photolysis in the aqueous phase can occur, leading to reductive dechlorination. nih.gov For example, the photolysis of chlorotoluenes in methanol (B129727) can lead to the formation of dechlorinated products. The process can involve either homolytic cleavage of the C-Cl bond to form an aryl radical and a chlorine radical, or heterolytic cleavage to form ions. Research on persistent organic pollutants (POPs) has explored visible light activation of C-Cl bonds using metal complexes, which can lead to C-Cl bond breaking and the formation of radical intermediates. rsc.org

In environmental settings, the presence of photosensitizers or other reactive species can accelerate degradation. For instance, UV irradiation in the presence of H₂O₂ or O₃ generates highly reactive hydroxyl radicals that can attack the aromatic ring, as discussed previously. uwaterloo.ca The ultimate products of complete degradation would be carbon dioxide, water, and halide ions. However, incomplete degradation could lead to the formation of various fluorinated and hydroxylated intermediates. The high stability of the C-F bonds suggests that fluorinated benzene derivatives would be likely products of partial degradation.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of both fluorine and chlorine atoms makes 1-Chloro-2,4,6-trifluorobenzene a valuable starting material. The fluorine atoms modify the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting products, while the chlorine atom provides a reactive handle for further chemical transformations.

Precursor for Fluorinated Aromatic Systems

This compound is an important precursor for constructing more elaborate fluorinated aromatic systems. The carbon-chlorine bond is significantly more reactive than the carbon-fluorine bonds under many reaction conditions, particularly for nucleophilic aromatic substitution. This allows for the selective replacement of the chlorine atom with a variety of other functional groups, introducing complexity while retaining the trifluorinated core. This targeted reactivity is fundamental to building a diverse array of molecules where the trifluorophenyl moiety is a key structural component.

Synthesis of Dyes, Pesticides, and Agrochemicals

Halogenated aromatic compounds have historically served as crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pesticides, and other agrochemicals. The presence of halogen atoms can be critical for the final properties of the molecule or can serve as a site for further reactions to build the target structure. While specific, large-scale applications of this compound in these industries are not widely documented in public literature, its structural motifs are consistent with those of precursors used in these fields. The trifluorinated ring can impart desirable properties such as thermal and metabolic stability, making it a candidate for the development of next-generation agrochemicals.

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Production

In the pharmaceutical industry, small, functionalized building blocks are essential for the synthesis of Active Pharmaceutical Ingredients (APIs). There is a growing interest in polyhalogenated benzene (B151609) derivatives for pharmaceutical applications due to the unique properties conferred by the halogen atoms. this compound fits the profile of a valuable intermediate, providing a trifluorinated phenyl group that can be incorporated into larger, more complex drug candidates. The fluorine atoms can enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target, making this compound an attractive starting point for medicinal chemistry programs.

Table 2: Synthetic Utility of this compound

| Application Area | Role of the Compound | Key Structural Features |

|---|---|---|

| Fluorinated Aromatics | Precursor | Reactive C-Cl bond for substitution; stable C-F bonds. |

| Pharmaceuticals | Intermediate for APIs | Trifluorophenyl moiety can enhance drug properties (metabolic stability, binding). |

| Antimicrobials | Scaffold for Derivatization | Allows for the introduction of pharmacophores like triazole rings. |

Derivatization for Enhanced Biological Activity

The modification of this compound is a key strategy for developing new molecules with potent biological effects. By attaching various pharmacologically active groups, chemists can design novel derivatives for therapeutic use.

Design and Synthesis of Antimicrobial Derivatives

A promising application of this compound is in the design of new antimicrobial agents. A common strategy involves the synthesis of derivatives containing the 1,2,4-triazole (B32235) ring, a heterocyclic structure known to be a core component of many antifungal drugs. The synthesis can be achieved by reacting this compound with a triazole compound, where the triazole ring displaces the chlorine atom via a nucleophilic substitution reaction. The resulting molecule combines the beneficial properties of the trifluorinated ring with the proven antimicrobial activity of the triazole pharmacophore.

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mechanism of action for many triazole-based antifungal agents involves the targeted disruption of the fungal cell membrane. symbiosisonlinepublishing.comwikipedia.org These compounds act by inhibiting a crucial fungal enzyme, lanosterol (B1674476) 14α-demethylase, which is a cytochrome P-450-dependent enzyme. nih.govresearchgate.net This enzyme plays a vital role in the biosynthesis of ergosterol (B1671047), an essential sterol component that maintains the integrity and fluidity of the fungal plasma membrane. nih.gov

By inhibiting this enzyme, the triazole derivative blocks the production of ergosterol. nih.gov This leads to two critical consequences: the depletion of ergosterol from the membrane and the simultaneous accumulation of toxic 14α-methylated sterol precursors. nih.govnih.gov This altered sterol composition severely compromises the cell membrane's structure and function, leading to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth and cell death. nih.gov

Table 3: Mechanism of Action for Triazole Derivatives

| Target | Effect of Inhibition | Ultimate Outcome | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (Fungal Cytochrome P-450 enzyme) | Blockage of ergosterol biosynthesis; Accumulation of toxic sterol precursors. | Disruption of cell membrane integrity and function, leading to cell death. | nih.govresearchgate.netnih.gov |

Minimum Inhibitory Concentration (MIC) Studies

There are no reported Minimum Inhibitory Concentration (MIC) studies for this compound itself. This type of study is typically performed on compounds being investigated for antimicrobial or therapeutic properties to determine the lowest concentration needed to inhibit the growth of a microorganism. nih.gov As this compound is primarily utilized as a reactant in the synthesis of more complex molecules, it has not been a candidate for such biological screening.